

# Physical and chemical properties of Sacubitrilatd4

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Physical and Chemical Properties of Sacubitrilat-d4

This guide provides a comprehensive overview of the physical and chemical properties of **Sacubitrilat-d4**, a deuterated isotopologue of Sacubitrilat. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key concepts.

# **Core Physicochemical Properties**

**Sacubitrilat-d4** is the deuterium-labeled form of Sacubitrilat, the active metabolite of the neprilysin inhibitor prodrug, Sacubitril[1][2]. The incorporation of deuterium atoms makes it a valuable tool, primarily as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][3][4]. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, a field of growing interest in drug development[1][3].

## **Quantitative Data Summary**

The key physical and chemical properties of **Sacubitrilat-d4** are summarized in the table below. For comparative purposes, data for the non-deuterated form, Sacubitrilat, are also included where available.

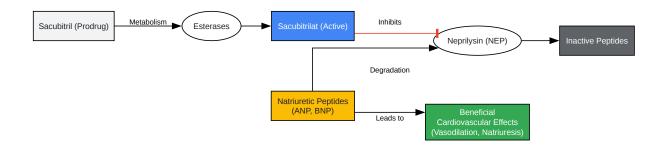


Property	Sacubitrilat-d4	Sacubitrilat (Non- deuterated)
Molecular Formula	C22H21D4NO5[1]	C22H25NO5[5]
Molecular Weight	387.46 g/mol [1]	383.44 g/mol [5][6]
IUPAC Name	(2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid[7]	(2R,4S)-4-(3- carboxypropanoylamino)-2- methyl-5-(4- phenylphenyl)pentanoic acid[5]
Appearance	Solid, White to off-white[1]	Solid, White to off-white[6]
Solubility	DMSO: 100 mg/mL (258.09 mM)[1]	DMSO: 250 mg/mL (651.99 mM)[6]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years[1]	-20°C for 3 years; 4°C for 2 years[6]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month[1]	-80°C for 2 years; -20°C for 1 year[6]
Unlabeled CAS No.	149709-44-4[1]	149709-44-4[6]

# **Mechanism of Action: Neprilysin Inhibition**

Sacubitril is a prodrug that is metabolically converted to the active compound, Sacubitrilat, through de-ethylation by esterases[8][9]. Sacubitrilat is a potent inhibitor of the enzyme neprilysin (NEP), a neutral endopeptidase[6][10]. Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, most notably natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP)[10][11]. By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, which in turn leads to vasodilation, natriuresis, and diuresis, ultimately reducing the workload on the heart[9][12][13].





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Mechanism of action for Sacubitrilat.

# Experimental Protocols Bioanalytical Quantification using LC-MS/MS

**Sacubitrilat-d4** is frequently used as an internal standard for the accurate quantification of Sacubitrilat in biological matrices like human plasma. A validated LC-MS/MS method provides high sensitivity and specificity[4].

Objective: To quantify the concentration of Sacubitrilat in plasma samples.

## Methodology:

- Sample Preparation (Protein Precipitation):
  - Pipette a known volume of plasma sample (e.g., 100 μL) into a microcentrifuge tube.
  - Add the internal standard working solution containing Sacubitrilat-d4.
  - Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample[4].
  - Vortex the mixture thoroughly to ensure complete protein precipitation.
  - Centrifuge the sample at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

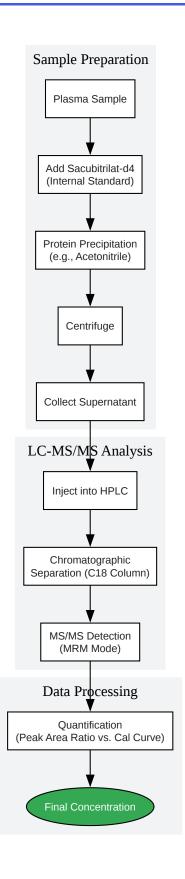


- Carefully transfer the supernatant to a clean tube or vial for analysis.
- Chromatographic Separation (LC):
  - Inject the supernatant onto an appropriate HPLC column (e.g., a C18 column)[4].
  - Use a mobile phase gradient consisting of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile) to separate the analytes[4].
  - The flow rate and gradient are optimized to achieve good peak shape and resolution for Sacubitrilat and the internal standard, **Sacubitrilat-d4**.
- Detection (MS/MS):
  - The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive-ion mode[4].
  - The instrument is set to multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Sacubitrilat and **Sacubitrilat-d4**[4].
    - Sacubitrilat Transition (Example): m/z 384.3 → 266.3[4]
    - **Sacubitrilat-d4** Transition: The precursor ion will be shifted by +4 Da (m/z ~388.3), while the product ion may or may not be shifted depending on the fragmentation pattern.

## Quantification:

- A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.
- The concentration of Sacubitrilat in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.





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Workflow for LC-MS/MS quantification.



## In Vitro Neprilysin (NEP) Activity Assay

This fluorometric assay measures the enzymatic activity of neprilysin and can be used to determine the inhibitory potential of compounds like Sacubitrilat.

Objective: To measure the inhibition of neprilysin activity by Sacubitrilat.

## Methodology:

- Reagent Preparation:
  - Prepare NEP Assay Buffer. Bring to room temperature before use[14].
  - Reconstitute the lyophilized Neprilysin enzyme in the assay buffer to a known concentration. Keep on ice[14].
  - Prepare a working solution of a fluorogenic NEP substrate.
  - Prepare serial dilutions of Sacubitrilat (the inhibitor) and a positive control inhibitor (e.g., Thiorphan).
- Assay Procedure:
  - To the wells of a microplate, add the NEP Assay Buffer.
  - Add the Sacubitrilat solution at various concentrations to the sample wells. Add buffer only to the control wells.
  - Add the reconstituted Neprilysin enzyme to all wells except for the "no enzyme" background control.
  - Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
  - Initiate the reaction by adding the NEP substrate working solution to all wells.
- Measurement:
  - Immediately place the microplate in a fluorescence plate reader.





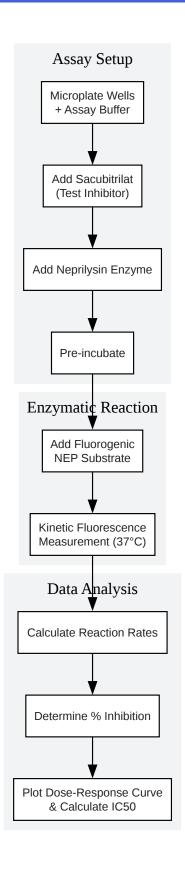


Measure the fluorescence intensity in kinetic mode at 37°C for 1 to 2 hours, with excitation and emission wavelengths appropriate for the substrate (e.g., λex = 330 nm / λem = 430 nm)[14]. The rate of increase in fluorescence corresponds to the rate of substrate cleavage by NEP.

## Data Analysis:

- Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
- Subtract the background fluorescence rate from all other readings.
- Determine the percent inhibition for each concentration of Sacubitrilat relative to the uninhibited control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%).





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Workflow for a Neprilysin activity assay.



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- To cite this document: BenchChem. [Physical and chemical properties of Sacubitrilat-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417161#physical-and-chemical-properties-of-sacubitrilat-d4]

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